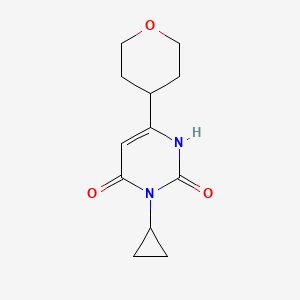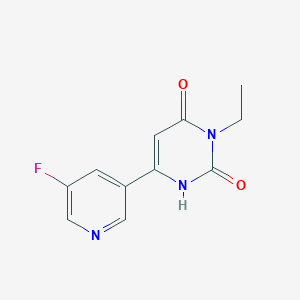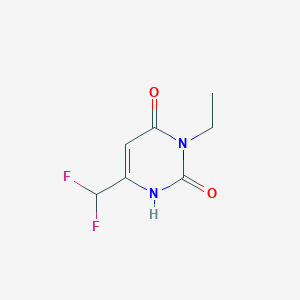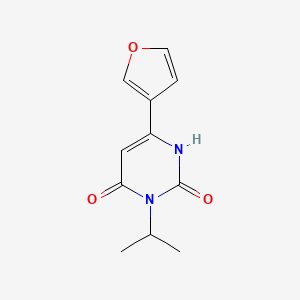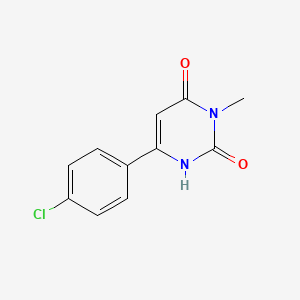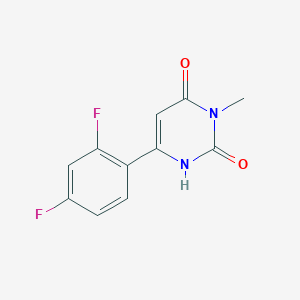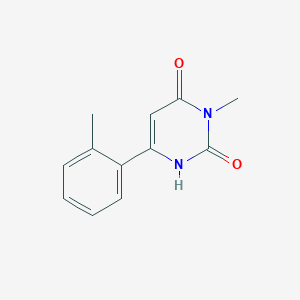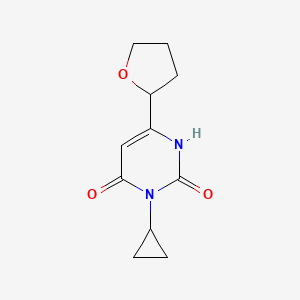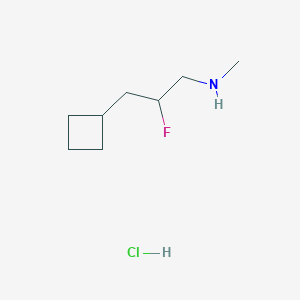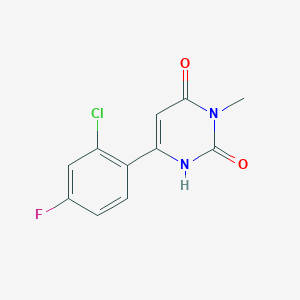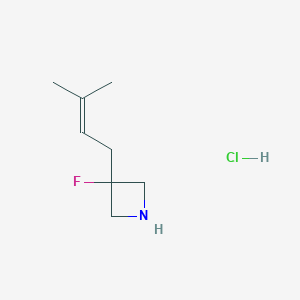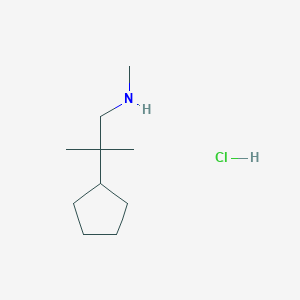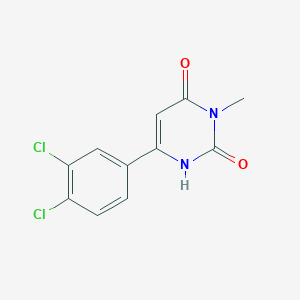![molecular formula C10H12F3N3O B1484258 1-[6-(三氟甲基)嘧啶-4-基]哌啶-3-醇 CAS No. 2097976-43-5](/img/structure/B1484258.png)
1-[6-(三氟甲基)嘧啶-4-基]哌啶-3-醇
描述
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidin-3-ol moiety
科学研究应用
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
Target of Action
Similar compounds have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is known that similar compounds act as antagonists to the calcitonin gene-related peptide (cgrp) receptor .
Result of Action
Similar compounds have been found to exhibit antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and trifluoroacetic acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide.
Formation of Piperidin-3-ol: The piperidin-3-ol moiety is synthesized through the reduction of 3-hydroxypyridine using reducing agents such as sodium borohydride.
Coupling Reaction: The final step involves coupling the trifluoromethylated pyrimidine with piperidin-3-ol under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-3-ol moiety can be oxidized to form a ketone.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-one.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
相似化合物的比较
- 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-ol
- 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-2-ol
Comparison:
- Structural Differences: The position of the trifluoromethyl group and the hydroxyl group can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol is unique due to its specific substitution pattern, which may confer distinct properties compared to its analogs.
属性
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)8-4-9(15-6-14-8)16-3-1-2-7(17)5-16/h4,6-7,17H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXXLNNCQMNTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



